1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride
Description
Properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-2-4-9-3-1-6(7)5-9;;/h6-7H,1-5,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHRWMYLOIFSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC(C1C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This process often involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1-Azabicyclo[3.2.1]octan-4-amine; dihydrochloride is utilized in various scientific research applications:
Chemistry
- Building Block : Serves as a precursor in the synthesis of more complex organic molecules.
- Chemical Reactions : Undergoes oxidation, reduction, and substitution reactions, contributing to the development of new compounds.
Biology
- Biological Activity : Studied for its interactions with biomolecules, particularly in enzyme inhibition and receptor binding.
Medicine
- Therapeutic Potential : Research is ongoing to explore its applications in treating bacterial infections and possibly neurological disorders .
Case Study: Antibacterial Activity
A study demonstrated that derivatives of azabicyclo compounds showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) achieved were notably low, indicating strong antibacterial potential .
Industry
- Material Development : Used in the formulation of new materials and chemical processes, enhancing product performance and sustainability.
Applications in Drug Discovery
Due to its structural uniqueness and biological activity, this compound is being investigated as a lead compound in drug discovery programs targeting various diseases:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events .
Comparison with Similar Compounds
Structural Comparison with Analogous Bicyclic Amines
Table 1: Key Structural Differences Among Bicyclic Amines
Key Observations :
- Ring Size and Strain : The bicyclo[3.2.1] system has a larger central ring compared to bicyclo[2.2.2], reducing ring strain and altering conformational flexibility .
- Substituents : Methyl or additional nitrogen atoms (e.g., 3,8-diazabicyclo) modify lipophilicity and electronic density, influencing solubility and reactivity .
Physicochemical and Pharmacological Properties
Table 3: Comparative Properties
Functional Insights :
- Bicyclo[2.2.2] derivatives (e.g., quinuclidines) are well-studied as muscarinic receptor agonists or antipsychotic intermediates due to their rigid, compact structure .
- The larger bicyclo[3.2.1] system may offer improved receptor selectivity in neurological applications but requires further validation .
Biological Activity
1-Azabicyclo[3.2.1]octan-4-amine; dihydrochloride is a nitrogen-containing heterocyclic compound recognized for its unique bicyclic structure and potential applications in medicinal chemistry. This compound, part of the azabicyclo family, has garnered interest due to its biological activity, particularly as it relates to enzyme inhibition and receptor interactions.
| Property | Value |
|---|---|
| CAS No. | 2768332-27-8 |
| Molecular Formula | C7H16Cl2N2 |
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | 1-azabicyclo[3.2.1]octan-4-amine; dihydrochloride |
| Purity | ≥95% |
The biological activity of 1-Azabicyclo[3.2.1]octan-4-amine; dihydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator depending on the biological context, influencing various cellular processes and biochemical reactions.
Enzyme Inhibition
Research indicates that this compound may serve as an effective inhibitor for certain enzymes, particularly in the context of antibacterial activity. For instance, studies have shown that derivatives of azabicyclo compounds exhibit dual inhibition of bacterial topoisomerases, which are critical for DNA replication in bacteria .
Case Study: Antibacterial Activity
A notable study demonstrated that a related compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) achieved were remarkably low, indicating strong antibacterial potential .
Receptor Interaction
In addition to enzyme inhibition, 1-Azabicyclo[3.2.1]octan-4-amine; dihydrochloride has been explored for its ability to interact with various receptors, which may contribute to its therapeutic effects in different biological systems.
Synthetic Routes
The synthesis of 1-Azabicyclo[3.2.1]octan-4-amine; dihydrochloride typically involves several steps, including the use of keto-lactams as starting materials followed by enantioselective construction methods. The synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.
Applications in Drug Discovery
Due to its structural uniqueness and biological activity, this compound is being investigated as a potential lead compound in drug discovery programs targeting various diseases, particularly those involving bacterial infections and possibly neurological disorders.
Comparative Analysis with Similar Compounds
When compared to other compounds within the azabicyclo family, 1-Azabicyclo[3.2.1]octan-4-amine; dihydrochloride displays distinct chemical reactivity and biological activity profiles that enhance its attractiveness for pharmaceutical applications.
| Compound Name | Biological Activity |
|---|---|
| 1-Azabicyclo[3.2.1]octan-4-amine | Potential enzyme inhibitor |
| 8-Azabicyclo[3.2.1]octane derivatives | Varied receptor interactions |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-azabicyclo[3.2.1]octan-4-amine dihydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines or reductive amination of bicyclic ketones. To optimize purity, employ chromatographic techniques (e.g., HPLC with polar stationary phases) and monitor reaction intermediates via nuclear magnetic resonance (NMR) spectroscopy. Recrystallization using ethanol/water mixtures can enhance final product purity .
Q. How can researchers validate the structural integrity of 1-azabicyclo[3.2.1]octan-4-amine dihydrochloride?
- Methodological Answer : Use a combination of mass spectrometry (MS) for molecular weight confirmation, H/C NMR for stereochemical analysis, and X-ray crystallography for absolute configuration determination. Cross-reference spectral data with literature values for bicyclic amines, such as those in azabicyclo[2.2.2]octane derivatives .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with ultraviolet (UV) or charged aerosol detection (CAD) is effective. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) should be employed. Validate methods per pharmacopeial guidelines (e.g., British Pharmacopoeia) to ensure sensitivity and specificity .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 1-azabicyclo[3.2.1]octan-4-amine dihydrochloride in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states and predict regioselectivity in reactions like N-alkylation or ring-opening. Pair computational results with experimental validation via kinetic studies. Tools like Gaussian or ORCA are suitable for modeling bicyclic systems .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Conduct meta-analyses of dose-response curves while controlling for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and cell membrane permeability. Use cheminformatics tools to correlate structural features (e.g., pKa of the amine group) with activity discrepancies. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers design experiments to investigate the compound’s potential as a chiral ligand in asymmetric catalysis?
- Methodological Answer : Perform enantioselective catalysis trials (e.g., hydrogenation or cross-coupling) using the compound as a ligand. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Compare results with structurally related azabicyclo ligands (e.g., quinuclidine derivatives) to identify steric/electronic influences .
Q. What methodologies integrate experimental and computational data to optimize reaction conditions for scaled synthesis?
- Methodological Answer : Apply machine learning (ML) algorithms to analyze reaction parameters (e.g., temperature, solvent, catalyst loading) from high-throughput experimentation (HTE). Use quantum mechanics/molecular mechanics (QM/MM) simulations to refine transition-state models. Implement feedback loops where computational predictions guide iterative experimental optimization .
Data and Process Design
Q. How should researchers approach the development of a stability-indicating assay for this compound under varying storage conditions?
- Methodological Answer : Subject the compound to forced degradation studies (e.g., heat, light, pH extremes) and analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Establish acceptance criteria for stability based on International Council for Harmonisation (ICH) guidelines Q1A-R2 .
Q. What considerations are critical for designing a reactor system for large-scale synthesis of this bicyclic amine?
- Methodological Answer : Optimize mixing efficiency to prevent local hotspots during exothermic steps (e.g., cyclization). Use computational fluid dynamics (CFD) to model heat and mass transfer. Select corrosion-resistant materials (e.g., Hastelloy) for reactors due to the hydrochloride salt’s acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
